![molecular formula C14H9BrN2 B12545797 Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- CAS No. 147300-16-1](/img/structure/B12545797.png)
Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- is an organic compound with a complex structure that includes a benzonitrile core substituted with a 4-bromophenyl group and an imino-methyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- typically involves the reaction of 4-bromobenzaldehyde with benzonitrile in the presence of a suitable catalyst. One common method is the condensation reaction where 4-bromobenzaldehyde reacts with benzonitrile under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can further enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as in Suzuki cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, often use aryl boronic acids as reagents.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biochemical studies.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s interactions with its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzonitrile: Shares the bromobenzonitrile core but lacks the imino-methyl linkage.
4-Iodobenzonitrile: Similar structure with iodine instead of bromine.
4-Chlorobenzonitrile: Similar structure with chlorine instead of bromine.
Uniqueness
Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- is unique due to its imino-methyl linkage, which imparts distinct chemical properties and reactivity compared to other halogenated benzonitriles. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
147300-16-1 |
|---|---|
Formule moléculaire |
C14H9BrN2 |
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
4-[(4-bromophenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C14H9BrN2/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-8,10H |
Clé InChI |
NTQLGAMAYGGBLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


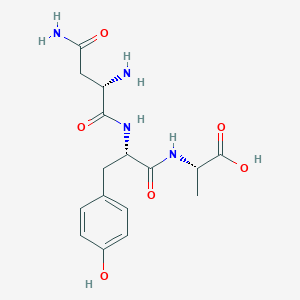
![Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl-](/img/structure/B12545722.png)

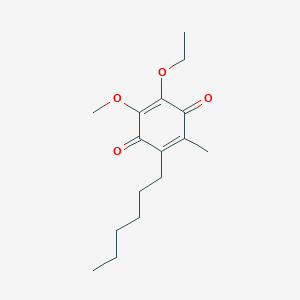

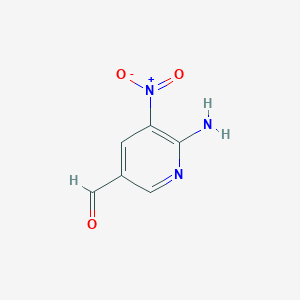
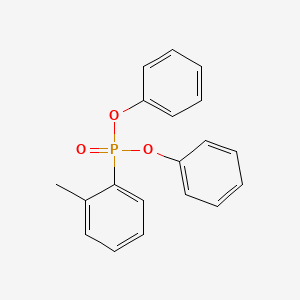
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)

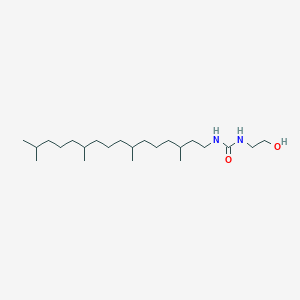
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
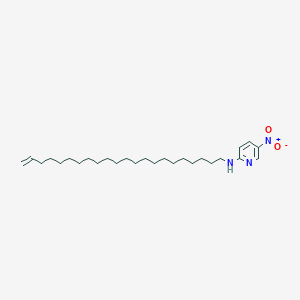
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)
